

## Application of Diallyl Trisulfide in Angiogenesis Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |  |  |  |
|----------------------|--------------------|-----------|--|--|--|
| Compound Name:       | Diallyl trisulfide |           |  |  |  |
| Cat. No.:            | B3029840           | Get Quote |  |  |  |

### Introduction

Diallyl trisulfide (DATS) is a bioactive organosulfur compound derived from garlic (Allium sativum) that has garnered significant attention in biomedical research.[1][2][3][4] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and pathological conditions, including cancer and ischemic diseases. DATS has demonstrated a paradoxical role in modulating angiogenesis, exhibiting both pro- and anti-angiogenic properties depending on the cellular context and experimental model. This dual functionality makes DATS a compelling molecule for studying the complex signaling networks that govern vascular growth. These application notes provide a comprehensive overview of the use of DATS in angiogenesis research, detailing its mechanisms of action, quantitative effects, and relevant experimental protocols for researchers, scientists, and drug development professionals.

## Anti-Angiogenic Properties of Diallyl Trisulfide

In the context of oncology, DATS primarily functions as an inhibitor of angiogenesis, a crucial process for tumor growth and metastasis.[2][5][6] Its anti-angiogenic effects are attributed to its ability to induce apoptosis in endothelial cells and inhibit key signaling pathways that promote vascular growth.

## **Mechanisms of Anti-Angiogenic Action**

DATS exerts its anti-angiogenic effects through multiple mechanisms:

## Methodological & Application





- Inhibition of VEGF Signaling: DATS has been shown to suppress the secretion of Vascular Endothelial Growth Factor (VEGF) and down-regulate the expression of its receptor, VEGFR-2, in human umbilical vein endothelial cells (HUVECs).[7][8] This disruption of the VEGF/VEGFR-2 axis is a critical mechanism for inhibiting endothelial cell proliferation, migration, and tube formation.
- Akt Inactivation: The pro-survival kinase Akt is a key mediator of angiogenic signaling. DATS
  treatment leads to the inactivation of Akt in HUVECs, which contributes to the induction of
  apoptosis.[7][8][9]
- Induction of Apoptosis: DATS induces caspase-dependent apoptosis in endothelial cells, characterized by the cleavage of caspase-3 and poly-(ADP-ribose)-polymerase (PARP).[7][8]
   The survival of HUVECs is significantly reduced in a concentration-dependent manner with an IC50 of approximately 4 μΜ.[7][9]
- Inhibition of Cell Migration and Invasion: DATS inhibits the migration and invasion of
  endothelial cells by targeting signaling molecules such as focal adhesion kinase (FAK), Src,
  and Ras.[5] It also reduces the activity of matrix metalloproteinases (MMPs), such as MMP2, -7, and -9, which are essential for the degradation of the extracellular matrix during
  angiogenesis.[5]
- Wnt/β-catenin Signaling Inhibition: In glioma cells, DATS has been shown to suppress angiogenesis by inactivating the Wnt/β-catenin signaling pathway.[6]

## **Quantitative Data on Anti-Angiogenic Effects of DATS**



| Cell Line | Assay          | Concentration of DATS | Observed<br>Effect                                    | Reference |
|-----------|----------------|-----------------------|-------------------------------------------------------|-----------|
| HUVEC     | Cell Survival  | ~ 4 µM                | IC50 for survival reduction                           | [7][9]    |
| HUVEC     | Tube Formation | Not specified         | Inhibition of capillary-like tube structure formation | [5][7]    |
| HUVEC     | Cell Migration | Not specified         | Inhibition of migration                               | [5][7]    |
| HT-29     | VEGF Secretion | Not specified         | Inhibition of<br>VEGF secretion                       | [5]       |
| HT-29     | MMPs           | Not specified         | Inhibition of<br>MMP-2, -7, and<br>-9                 | [5]       |

## **Pro-Angiogenic Properties of Diallyl Trisulfide**

In contrast to its anti-angiogenic role in cancer, DATS has been found to promote angiogenesis in the context of ischemia and placental development. This pro-angiogenic activity is largely attributed to its ability to release hydrogen sulfide (H<sub>2</sub>S), a known gaseous signaling molecule with vasculoprotective effects.

## **Mechanisms of Pro-Angiogenic Action**

- Activation of Akt/eNOS Pathway: DATS stimulates the phosphorylation of Akt and endothelial
  nitric oxide synthase (eNOS) in ischemic tissues and cultured endothelial cells under hypoxic
  conditions.[10] This leads to increased production of nitric oxide (NO), a potent vasodilator
  and pro-angiogenic factor.
- Upregulation of Pro-Angiogenic Factors: In models of heart failure, DATS therapy has been shown to increase the expression of VEGF and decrease the expression of the angiogenesis inhibitor, angiostatin.[11] In obese pregnant mice, DATS treatment upregulated the mRNA expression of PIGF, VEGFA, VEGFR2, and HIF1α in the placenta.[12]



- Reduction of Oxidative Stress and Apoptosis: In ischemic limbs, DATS treatment reduces oxidative stress and apoptotic activity, thereby promoting tissue survival and revascularization.[10]
- Improved Blood Flow and Capillary Density: In vivo studies using mouse models of hind-limb ischemia have demonstrated that DATS enhances blood flow recovery and increases capillary density in the ischemic tissue.[10][13]

**Ouantitative Data on Pro-Angiogenic Effects of DATS** 

| Animal Model            | Condition                              | DATS Dosage             | Observed<br>Effect                                                                  | Reference |
|-------------------------|----------------------------------------|-------------------------|-------------------------------------------------------------------------------------|-----------|
| Mouse                   | Hind-limb<br>Ischemia                  | Not specified           | Enhanced blood<br>flow recovery<br>and capillary<br>density                         | [10]      |
| Mouse                   | Pressure-<br>overload Heart<br>Failure | 200 μg/kg daily<br>i.p. | Increased VEGF expression, decreased angiostatin, increased vascular density        | [11][14]  |
| Diabetic Mouse          | Hind-limb<br>Ischemia                  | 500 μg·kg–1·d–1<br>i.p. | Ameliorated reduced blood perfusion, capillary density, and NO bioactivity          | [13]      |
| Obese Pregnant<br>Mouse | High-fat diet-<br>induced obesity      | Not specified           | Increased placental expression of CD31, PIGF, VEGFA, VEGFR2, and HIF1 $\alpha$ mRNA | [12]      |



# Signaling Pathways and Experimental Workflows Anti-Angiogenic Signaling Pathway of DATS





Click to download full resolution via product page

Caption: DATS inhibits angiogenesis by targeting multiple pathways.

## **Pro-Angiogenic Signaling Pathway of DATS**



Click to download full resolution via product page



Caption: DATS promotes angiogenesis in ischemic conditions.

## **Experimental Workflow for In Vitro Angiogenesis Assay**





Click to download full resolution via product page

Caption: Workflow for endothelial cell tube formation assay.

## **Experimental Protocols Endothelial Cell Tube Formation Assay**

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures in vitro, a key step in angiogenesis.

#### Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (e.g., Medium 200PRF with LSGS)
- Basement Membrane Matrix (e.g., Matrigel® or Geltrex™)[15][16]
- 96-well tissue culture plates
- Diallyl trisulfide (DATS) stock solution (in DMSO)
- Vehicle control (DMSO)
- Calcein AM (for fluorescent visualization, optional)[15][16]
- · Inverted microscope with a camera

#### Protocol:

- · Plate Coating:
  - Thaw the basement membrane matrix on ice overnight at 4°C.[16]
  - $\circ$  Using pre-chilled pipette tips, add 50  $\mu$ L of the matrix solution to each well of a pre-chilled 96-well plate.[17]
  - Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[17][18]



- Cell Preparation and Seeding:
  - Culture HUVECs to 80-90% confluency.
  - Harvest the cells using trypsin/EDTA and neutralize with trypsin neutralizer solution.[15]
     [19]
  - Centrifuge the cells and resuspend the pellet in endothelial cell growth medium.
  - Perform a cell count and adjust the cell suspension to a concentration of 1-2 x 10<sup>5</sup> cells/mL.
  - Prepare serial dilutions of DATS in the cell suspension to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest DATS treatment).
  - $\circ$  Gently add 150  $\mu$ L of the cell suspension (containing 1.5-3 x 10<sup>4</sup> cells) to each well of the solidified matrix-coated plate.[17]
- Incubation and Visualization:
  - Incubate the plate at 37°C in a humidified incubator with 5% CO<sub>2</sub> for 4-18 hours. Tube formation typically begins within 2-4 hours.[18]
  - Monitor tube formation periodically using an inverted light microscope.
  - (Optional) For fluorescent imaging, carefully remove the medium and add Calcein AM solution (e.g., 8 μg/mL) to each well. Incubate for 30-40 minutes at 37°C.[16]
  - Capture images of the tube networks.
- Quantification and Analysis:
  - Quantify the extent of tube formation by measuring parameters such as the total tube length, number of branch points, and number of enclosed loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).



 Compare the results from DATS-treated wells to the vehicle control to determine the effect of DATS on tube formation.

## **Western Blot Analysis for Signaling Proteins**

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in angiogenic signaling pathways following DATS treatment.

#### Materials:

- HUVECs or other relevant endothelial cells
- DATS
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-VEGFR-2, anti-phospho-Akt, anti-total-Akt, anti-eNOS, anti-β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- · Imaging system

#### Protocol:

- Cell Treatment and Lysis:
  - Seed HUVECs in 6-well plates and grow to 80-90% confluency.



- Treat cells with various concentrations of DATS or vehicle control for the desired time.
- Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
- Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.
- Protein Quantification:
  - Determine the protein concentration of the supernatant using a BCA or similar protein assay.
- SDS-PAGE and Western Blotting:
  - Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
  - Separate the proteins by SDS-PAGE.
  - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
  - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again with TBST.
- Detection and Analysis:
  - Apply the chemiluminescent substrate to the membrane.
  - Capture the signal using an imaging system.
  - Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin). For phosphoproteins, normalize to the total protein level.



### Conclusion

**Diallyl trisulfide** is a multifaceted compound with significant, though context-dependent, effects on angiogenesis. Its ability to inhibit angiogenesis in cancer models by targeting key pathways like VEGF/VEGFR-2 and Akt highlights its potential as a chemotherapeutic or chemopreventive agent. Conversely, its capacity to promote angiogenesis in ischemic settings through the H<sub>2</sub>S-Akt-eNOS pathway suggests its therapeutic potential in cardiovascular diseases. The detailed protocols and summarized data provided here offer a valuable resource for researchers investigating the intricate role of DATS in the regulation of angiogenesis and for the development of novel therapeutic strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Molecular mechanisms for the anti-cancer effects of diallyl disulfide PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dietary Bioactive Diallyl Trisulfide in Cancer Prevention and Treatment. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. Diallyl Trisulfide and Cardiovascular Health: Evidence and Potential Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Diallyl trisulfide inhibits migration, invasion and angiogenesis of human colon cancer HT 29 cells and umbilical vein endothelial cells, and suppresses murine xenograft tumour growth
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diallyl trisulfide inhibits proliferation, invasion and angiogenesis of glioma cells by inactivating Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diallyl trisulfide inhibits angiogenic features of human umbilical vein endothelial cells by causing Akt inactivation and down-regulation of VEGF and VEGF-R2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]

## Methodological & Application





- 9. tandfonline.com [tandfonline.com]
- 10. Diallyl Trisulfide Augments Ischemia-Induced Angiogenesis via an Endothelial Nitric Oxide Synthase-Dependent Mechanism PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Effect of Diallyl Trisulfide on Ischemic Tissue Injury and Revascularization in a Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrogen Sulfide Attenuates Cardiac Dysfunction Following Heart Failure via Induction of Angiogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. corning.com [corning.com]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 19. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific US [thermofisher.com]
- To cite this document: BenchChem. [Application of Diallyl Trisulfide in Angiogenesis Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029840#application-of-diallyl-trisulfide-in-studying-angiogenesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com